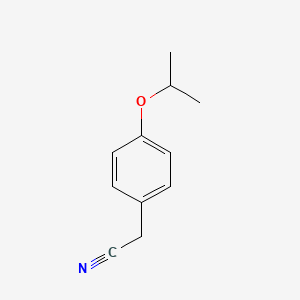

(4-Isopropoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-propan-2-yloxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTSXHMNKXXNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574071 | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50690-53-4 | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxyl Protection and Bromination

- Starting from p-methyl phenol or related phenolic compounds, the hydroxyl group is protected to prevent side reactions during subsequent steps.

- Bromination is performed on the protected phenol to introduce a bromine substituent at the para position, which serves as a handle for further functionalization.

Etherification to Introduce Isopropoxy Group

- The brominated intermediate undergoes etherification, typically via nucleophilic substitution with isopropanol or an isopropyl halide in the presence of a base.

- This step installs the isopropoxy group at the para position relative to the acetonitrile moiety.

Introduction of the Acetonitrile Group

- The acetonitrile group is introduced by reaction of the appropriately substituted aromatic intermediate with acetonitrile under basic conditions.

- For example, potassium tert-butoxide in tetrahydrofuran (THF) can be used to deprotonate the intermediate, followed by reaction with acetonitrile to yield 3-(4-isopropoxyphenyl)-3-oxopropanenitrile with high yield (92.4% reported).

Deprotection and Purification

- If hydroxyl protection was used initially, deprotection is carried out under mild acidic or basic conditions to regenerate the free phenol.

- The final product is purified by standard techniques such as flash column chromatography, recrystallization, or solvent extraction to achieve high purity suitable for further applications.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl protection | Protection agent (e.g., benzyl halide), K2CO3, acetonitrile, reflux | ~90 | High selectivity, prevents side reactions |

| Bromination | Bromine or N-bromosuccinimide (NBS), solvent, room temperature | Not specified | Selective para substitution |

| Etherification | Isopropanol or 2-bromopropane, base (K2CO3), solvent (DMSO or THF), 55-70 °C | 90-97 | Efficient installation of isopropoxy group |

| Acetonitrile introduction | Potassium tert-butoxide, acetonitrile, THF, room temperature, 2 h | 92.4 | High yield, mild conditions |

| Deprotection | Acidic or basic hydrolysis | Not specified | Regenerates phenol if protected |

- Some methods start from 4-isopropoxybenzaldehyde or 4-isopropoxy-3-methoxybenzaldehyde, which react with nitrile sources such as sodium cyanide in the presence of bases like potassium carbonate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures to form the acetonitrile derivative.

- Continuous flow reactors and automated systems have been employed in industrial settings to optimize reaction times, yields, and reproducibility.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the structure and purity of intermediates and final products, consistent with literature data.

- Melting points and infrared (IR) spectra are used to characterize the compounds at various stages, ensuring the correct functional groups are present and the compound is free from impurities.

- The use of mild bases and solvents such as THF and DMSO facilitates high selectivity and yield while minimizing byproducts.

The preparation of (4-Isopropoxyphenyl)acetonitrile involves a well-established multi-step synthetic route starting from phenolic precursors. Key steps include hydroxyl protection, bromination, etherification to introduce the isopropoxy group, and nucleophilic substitution with acetonitrile under basic conditions. The process is characterized by high yields (above 90%), mild reaction conditions, and scalability for industrial production. Analytical techniques such as NMR and IR spectroscopy are essential for confirming product identity and purity.

This comprehensive approach ensures the efficient and cost-effective synthesis of this compound suitable for use in further chemical synthesis or pharmaceutical applications.

Chemical Reactions Analysis

(4-Isopropoxyphenyl)acetonitrile can undergo various chemical reactions, including :

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis:

(4-Isopropoxyphenyl)acetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules, particularly in the development of antidepressants and other therapeutic agents. For example, it is utilized in synthesizing compounds similar to venlafaxine, an antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) .

Potential Antitumor Activity:

Recent studies have suggested that derivatives of this compound may exhibit antitumor properties. Research indicates that modifications to the acetonitrile group can enhance the cytotoxicity against specific cancer cell lines, making it a candidate for further exploration in cancer therapeutics .

Synthetic Chemistry Applications

Reagent in Organic Reactions:

this compound is employed as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its ability to stabilize reactive intermediates makes it valuable in synthesizing complex organic molecules .

Catalytic Applications:

The compound has been investigated for its role in catalytic processes, particularly in the formation of β,γ-unsaturated nitriles through reactions involving haloacetonitriles and styrene derivatives. The reaction conditions often require catalysts such as copper salts and bases like potassium carbonate, leading to high yields of the desired products .

Case Studies

Case Study 1: Synthesis of Antidepressants

A study focused on the synthesis of venlafaxine analogs using this compound as a starting material demonstrated its effectiveness in producing compounds with enhanced pharmacological profiles. The research highlighted various reaction pathways that utilize this intermediate, showcasing its versatility in medicinal chemistry .

Case Study 2: Antitumor Derivatives

In another investigation, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that specific modifications to the acetonitrile moiety significantly increased antitumor activity, suggesting potential for drug development .

Data Table of Applications

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways . The nitrile group can act as a nucleophile, participating in various biochemical reactions. The isopropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

(4-Isopropoxyphenyl)acetonitrile can be compared with other similar compounds, such as :

4-Hydroxyphenylacetonitrile: Lacks the isopropoxy group, resulting in different chemical and biological properties.

4-Methoxyphenylacetonitrile: Contains a methoxy group instead of an isopropoxy group, leading to variations in reactivity and applications.

4-Ethoxyphenylacetonitrile: Similar to this compound but with an ethoxy group, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(4-Isopropoxyphenyl)acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines. In one study, the compound demonstrated an IC50 value of 22.4 μM against the PACA2 pancreatic cancer cell line, which is comparable to established chemotherapeutic agents like Doxorubicin (IC50 = 52.1 μM) .

The mechanism of action appears to involve the down-regulation of critical genes associated with cancer proliferation, such as EGFR and KRAS in A549 lung cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these pathogens was found to be around 4.88 µg/mL .

Table 1 summarizes the antimicrobial efficacy of this compound compared to standard antibiotics:

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 4.88 | Ciprofloxacin | 2.0 |

| S. aureus | 5.0 | Methicillin | 0.5 |

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties as well. In a study examining its effects on inflammatory markers in vitro, it was observed that treatment with the compound reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated that higher concentrations led to increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of E. coli and S. aureus. The compound showed significant inhibition of bacterial growth at low concentrations, supporting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the established synthetic routes for (4-Isopropoxyphenyl)acetonitrile, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves nucleophilic substitution of 4-isopropoxyphenyl halides (e.g., bromide) with cyanide sources (e.g., KCN or NaCN) in polar aprotic solvents like DMF. Optimization can be achieved via factorial design experiments, where factors such as temperature (70–100°C), solvent purity, and catalyst loading (e.g., phase-transfer catalysts) are varied. For example, a two-level factorial design (high/low variables) with central point triplicates can identify significant variables while minimizing experimental error . Key metrics include yield, purity (via GC-FID ), and residual solvent analysis.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Post-synthesis, liquid-liquid extraction using acetonitrile-water phase separation is effective, particularly under salt-out conditions (e.g., adding NaCl or NH₄OAc) to enhance partitioning . For chromatographic purification, reverse-phase HPLC with acetonitrile-water gradients (e.g., 56:44 w/w) achieves high resolution, as demonstrated in radiopharmaceutical analyses . Recrystallization from acetonitrile/hexane mixtures is viable for solid products, with purity validated via GC-FID retention time consistency .

Q. Which analytical methods are suitable for characterizing this compound?

Methodological Answer:

- GC-FID : Optimized conditions include a 30 m × 0.32 mm ID column, helium carrier gas (1.5 mL/min), and temperature programming (40°C to 240°C at 10°C/min) to resolve ethanol and acetonitrile impurities .

- HPLC-MS : Acetonitrile-based mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile) coupled with C18 columns enable precise quantification and structural confirmation via mass fragmentation patterns .

- NMR/IR : Key signals include the nitrile stretch (~2250 cm⁻¹ in IR) and aromatic/alkyl proton resonances in ¹H NMR (δ 1.3–1.4 ppm for isopropyl CH₃, δ 4.5–4.7 ppm for OCH) .

Advanced Research Questions

Q. How can experimental design address contradictions in solubility or reaction yield data for this compound?

Methodological Answer: Robustness testing via factorial designs (e.g., 2² or 2³ matrices) evaluates interactions between variables like solvent polarity, temperature, and pH. For instance, conflicting solubility data in acetonitrile-water systems can be resolved by testing phase separation thresholds under varying salt concentrations (NaCl, KNO₃) and temperatures (0–25°C). Statistical tools (e.g., Student’s t-test, ANOVA) quantify significance, with effect size (SE) calculated as the ratio of effect value to dispersion (S_effect) .

Q. What computational approaches predict the solvation behavior or reactivity of this compound?

Methodological Answer:

- QSPR/Neural Networks : Predict physicochemical properties (logP, solubility) using descriptors like molecular weight, dipole moment, and Hansen solubility parameters .

- DFT Calculations : MP2 or B3LYP methods model solvation effects (e.g., CN stretch frequency shifts in acetonitrile-water mixtures) and transition states for nitrile group reactivity .

- MD Simulations : Assess solvent-solute interactions in mixed solvents, focusing on hydrogen-bonding dynamics between the isopropoxy group and polar solvents .

Q. How can researchers optimize chromatographic separations involving this compound?

Methodological Answer:

- Stationary Phase Gradients : Tailor C8/C18 columns with acetonitrile gradients (e.g., 40–80% over 20 min) to improve peak symmetry and reduce tailing .

- Ion-Pairing Additives : Incorporate 0.1% ammonium acetate or formic acid to enhance ionization in LC-MS workflows, minimizing adduct formation .

- Temperature Effects : Elevated column temperatures (40–60°C) reduce viscosity of acetonitrile-rich phases, improving resolution and runtime .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.